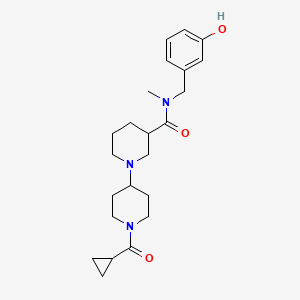![molecular formula C19H17ClN4O2 B5322760 5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide, also known as MP-470, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. The compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of PI3K, Akt, mTOR, and NF-κB, all of which are important regulators of cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide for lab experiments is its specificity for cancer cells. The compound has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer treatment. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR and NF-κB pathways. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Additionally, there is interest in studying the use of this compound in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzamide with 4-aminophenyl-6-methylpyridazine-3-carboxamide in the presence of a coupling agent. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit several key signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has been shown to have synergistic effects when combined with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-3-10-18(24-23-12)21-14-5-7-15(8-6-14)22-19(25)16-11-13(20)4-9-17(16)26-2/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYQHZMIKLRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)

![(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5322701.png)
![4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5322716.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5322720.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B5322754.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)